molecular formula C12H15N5O3S2 B2953303 4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide CAS No. 1325305-20-1

4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide

Cat. No.: B2953303
CAS No.: 1325305-20-1
M. Wt: 341.4
InChI Key: OLGRPDMUNIYGSV-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H15N5O3S2 and its molecular weight is 341.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally similar to 4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide has focused on their synthesis, characterization, and potential biological applications. For instance, studies have shown the synthesis of various sulfonamide derivatives with potential antitubercular, anticancer, and antihypertensive activities. These compounds are synthesized through reactions involving hydrazinolysis, cyclization, and interactions with different chemical moieties to explore their biological efficacy against diseases like tuberculosis, various cancer cell lines, and hypertension.

  • Purushotham and Poojary (2018) demonstrated the synthesis of sulfonamide derivatives and explored their potential as antitubercular agents by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting a plausible inhibitory action (Purushotham & Poojary, 2018).
  • Gul et al. (2016) synthesized a series of sulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, finding that certain derivatives showed interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies (Gul et al., 2016).

Chemical and Structural Analysis

The structural analysis and chemical characterization of sulfonamide derivatives provide insights into their potential mechanisms of action and interaction with biological targets. Studies involving crystal structure analysis, Hirshfeld surface analysis, and computational studies contribute to understanding the molecular basis of their activity.

  • Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, revealing similarities in molecular conformations and hydrogen-bonding patterns across different derivatives, which could inform their biological interactions (Purandara et al., 2018).

Anticancer and Antiviral Activities

The exploration of sulfonamide derivatives for anticancer and antiviral activities is a significant area of research. These studies aim to identify compounds with potent activity against various cancer cell lines and viruses, contributing to the development of new therapeutic agents.

  • Aly (2009) explored the synthesis of novel pyrazole and thienopyrimidine derivatives starting from a thiosemicarbazide derivative, with some compounds exhibiting remarkable antitumor activity against breast human cells, suggesting their potential as anticancer agents (Aly, 2009).

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-4-hydrazinyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-17(10-6-7-21-11(10)12(18)16-14)22(19,20)9-4-2-8(15-13)3-5-9/h2-7,15H,13-14H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRPDMUNIYGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.